Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Description

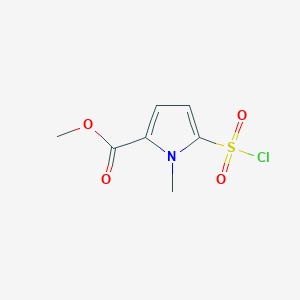

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS: 306936-53-8) is a pyrrole-based sulfonyl chloride derivative. Its structure features a chlorosulfonyl group at position 5, a methyl ester at position 2, and a methyl substituent on the pyrrole nitrogen. This compound is primarily used as a reactive intermediate in pharmaceutical and agrochemical synthesis due to the electrophilic nature of the sulfonyl chloride group, enabling nucleophilic substitutions (e.g., forming sulfonamides) .

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO4S/c1-9-5(7(10)13-2)3-4-6(9)14(8,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPDQZQBPBSNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1S(=O)(=O)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501189468 | |

| Record name | Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-53-8 | |

| Record name | Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Reaction Conditions

- Reagents: Methyl 1-methyl-1H-pyrrole-2-carboxylate or its derivatives, chlorosulfonyl chloride.

- Solvent: Anhydrous solvents such as dichloromethane or 1,4-dioxane.

- Temperature: Controlled low to moderate temperatures (0 °C to room temperature) to avoid side reactions.

- Time: Several hours to overnight reaction times are common.

- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent hydrolysis or oxidation.

Mechanistic Considerations

The electrophilic chlorosulfonyl chloride reacts with the electron-rich pyrrole ring, favoring substitution at the 5-position due to electronic and steric factors. The methyl group at N-1 directs the substitution and stabilizes the intermediate.

Purification

After reaction completion, the crude mixture is typically purified by silica gel column chromatography to isolate the pure this compound.

Representative Experimental Procedure (Literature-Based)

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | Methyl 1-methyl-1H-pyrrole-2-carboxylate | Starting material preparation | Commercially available or synthesized via esterification and methylation |

| 2 | Chlorosulfonyl chloride, dry dichloromethane | Addition at 0 °C to room temp, inert atmosphere, stirring overnight | Formation of chlorosulfonylated product |

| 3 | Silica gel chromatography | Purification | Isolated pure product (yield varies, typically moderate to good) |

Analytical Data Supporting Preparation

- Melting Point: Approximately 79 °C, consistent with literature values.

- Molecular Formula: C7H8ClNO4S.

- Molecular Weight: 237.66 g/mol.

- Spectroscopic Characterization: ^1H NMR and ^13C NMR confirm substitution pattern; IR spectroscopy shows characteristic sulfonyl chloride absorption bands.

- Purity: Typically ≥98% after chromatographic purification.

Research Findings and Optimization Notes

- The chlorosulfonylation step requires precise temperature control to minimize byproducts.

- Use of anhydrous conditions and inert atmosphere is critical to prevent hydrolysis of the sulfonyl chloride.

- Silica gel chromatography remains the preferred purification method for isolating the product with high purity.

- Alternative synthetic routes involving initial halogenation (e.g., bromination) followed by sulfonylation have been explored but are less common due to additional steps and lower overall yields.

- The compound’s reactivity is influenced by the electron-withdrawing ester and the electron-donating methyl group, affecting regioselectivity and reaction rates.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|

| N-Methylation & Esterification | Starting pyrrole derivatives, methyl iodide or equivalent, esterification reagents | Precursor synthesis | Commercially available or synthesized |

| Chlorosulfonylation | Chlorosulfonyl chloride, dry solvent, 0 °C to RT, inert atmosphere | Electrophilic substitution at 5-position | Moderate to good yield; requires purification |

| Purification | Silica gel chromatography | Necessary for high purity | ≥98% purity typical |

Biological Activity

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 306936-53-8) is a compound with significant potential in medicinal chemistry due to its unique chemical structure and biological properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H8ClNO4S

- Molecular Weight : Approximately 237.66 g/mol

- Appearance : Typically encountered as a white to off-white powder.

- Purity : ≥95% .

The compound features a pyrrole ring, which is known for its biological activity, and a chlorosulfonyl group that may enhance its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of pyrrole derivatives, including this compound. Pyrrole compounds are noted for their ability to inhibit various pathogens, including bacteria and fungi. For instance, related compounds have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis .

Antitumor Activity

Pyrrole-based compounds have been extensively studied for their antitumor properties. Research indicates that certain derivatives can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are critical regulators of cell death . The ability of this compound to interact with these pathways remains an area for further investigation.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The chlorosulfonyl group may facilitate interactions with specific enzymes, potentially acting as an inhibitor in various biochemical pathways .

- Cellular Uptake : The structural characteristics of the compound may enhance its permeability through cellular membranes, allowing it to exert its effects more effectively.

Synthesis and Evaluation

A notable study focused on synthesizing pyrrole derivatives with enhanced biological activity. The synthesis involved chlorosulfonation reactions that yielded high-purity products suitable for biological testing .

In Vitro Studies

In vitro assays have demonstrated that certain pyrrole derivatives exhibit low cytotoxicity while maintaining potent antimicrobial and antitumor activities. For example, compounds derived from similar structures showed minimum inhibitory concentrations (MIC) below 0.016 μg/mL against drug-resistant M. tuberculosis, indicating strong potential for therapeutic applications .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | C7H8ClNO4S | Similar sulfonyl functionality | Moderate antimicrobial |

| Methyl 3-chloro-4-(chlorosulfonyl)benzoate | C9H8ClNO4S | Contains both chlorosulfonyl and ester groups | Antitumor activity |

This table illustrates that while there are similarities among these compounds, the distinct structure of this compound may confer unique reactivity patterns and biological interactions.

Scientific Research Applications

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate has been explored for several applications:

Organic Synthesis

- Building Block: This compound serves as a key building block in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions enables the formation of diverse derivatives.

- Reagent in Reactions: It is utilized in various organic reactions, including oxidation and reduction processes, which alter its functional groups for further applications.

- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Potential: Studies have shown that compounds derived from this compound can inhibit tumor growth by targeting specific enzymes involved in cancer progression, such as microsomal prostaglandin E synthase-1 (mPGES-1) .

Pharmaceutical Development

- Drug Intermediates: The compound is being investigated as an intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and cancers. Its structural characteristics allow it to interact with biological targets effectively.

- Dual Inhibition Mechanism: Recent studies have highlighted its potential as a dual inhibitor of mPGES-1 and soluble epoxide hydrolase (sEH), which could enhance anti-inflammatory effects while reducing side effects associated with traditional treatments .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of pyrrole derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The compound's structural features facilitated effective binding to bacterial enzymes, inhibiting their function and leading to cell death.

Case Study 2: Anticancer Activity

A series of experiments focused on the anticancer properties of this compound showed that it significantly reduced cell viability in colorectal cancer cell lines. The mechanism was attributed to its ability to modulate key signaling pathways involved in tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate (CAS: 423768-46-1)

- Structure : Replaces pyrrole with thiophene, retaining the chlorosulfonyl and methyl ester groups.

- Key Differences :

- Applications : Used in materials science for conductive polymers due to thiophene’s electronic properties .

Methyl 5-Chloro-4-iodo-1H-pyrrole-2-carboxylate (CAS: 903560-51-0)

- Structure : Substitutes chlorosulfonyl with chloro and iodo groups at positions 5 and 3.

- Key Differences: Halogen substituents enhance steric bulk and alter electronic effects, reducing reactivity toward nucleophiles compared to sulfonyl chloride. Molecular Weight: 386.3 g/mol (vs. ~253.67 g/mol for the target compound, inferred from C₈H₈ClNO₄S) .

- Applications: Potential building block in halogenated drug candidates .

Positional Isomerism

Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS: 69812-32-4)

Ester Group Variations

Ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 368869-88-9)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| Target Compound | 306936-53-8 | C₈H₈ClNO₄S | ~253.67 (inferred) | 5-ClSO₂, 2-CO₂Me, 1-Me | Pharmaceutical intermediates |

| Methyl 5-(ClSO₂)-4-Me-2-thiophenecarboxylate | 423768-46-1 | C₇H₇ClO₄S₂ | 254.71 | Thiophene core, 4-Me | Conductive polymers |

| Methyl 4-ClSO₂-1-Me-pyrrole-2-carboxylate | 69812-32-4 | C₈H₈ClNO₄S | ~253.67 | 4-ClSO₂ (positional isomer) | Reactive intermediate |

| Ethyl 4-ClSO₂-3,5-diMe-pyrrole-2-carboxylate | 368869-88-9 | C₁₀H₁₂ClNO₄S | 277.72 | Ethyl ester, 3,5-diMe | Prodrug synthesis |

Reactivity and Stability Considerations

- Sulfonyl Chloride Reactivity : The target compound’s ClSO₂ group reacts readily with amines (forming sulfonamides) and alcohols (forming sulfonates). Thiophene analogs () may exhibit slower kinetics due to sulfur’s electronegativity .

- Stability : Like related sulfonyl chlorides, it is moisture-sensitive, requiring storage under inert conditions. Stability data for analogs (e.g., ) recommend avoiding strong bases and oxidizers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate, and how can purity be optimized?

- Methodology : The compound is synthesized via sulfonation of the pyrrole ring followed by chlorination. Key steps include:

- Using anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

- Monitoring reaction progress using TLC and confirming purity via HPLC or GC-MS .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodology :

- NMR : H and C NMR to identify the pyrrole ring (δ 6.5–7.0 ppm for aromatic protons) and ester groups (δ 3.8–4.0 ppm for methyl ester). The chlorosulfonyl group is inferred by absence of protons and confirmed via F NMR if fluorinated analogs exist .

- IR : Peaks at ~1370 cm (S=O stretch) and ~750 cm (C-Cl) confirm functional groups .

- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H] at m/z 251.99 (CHClNOS) .

Q. What precautions are necessary when handling the chlorosulfonyl group?

- Methodology :

- Store under inert gas (argon/nitrogen) at –20°C to prevent moisture-induced hydrolysis .

- Use anhydrous solvents (e.g., dichloromethane, THF) during reactions.

- Quench excess reagents with ice-cold sodium bicarbonate to minimize side reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodology :

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Employ SHELXT or SIR97 for direct methods to solve the phase problem .

- Refinement : SHELXL for least-squares refinement; anisotropic displacement parameters for heavy atoms (Cl, S).

- Validation : Check for hydrogen bonding (e.g., C=O⋯H-N interactions) using Mercury or PLATON .

Q. How do computational methods (DFT, MD) predict reactivity of the chlorosulfonyl group in nucleophilic substitutions?

- Methodology :

- DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying electrophilic sites at sulfur .

- MD Simulations : Simulate solvation in DMSO/water to assess hydrolysis kinetics.

- Transition State Analysis : Use QM/MM to model SN2 mechanisms with amines or alcohols .

Q. How to address contradictions in spectroscopic vs. crystallographic data for this compound?

- Case Example : If NMR suggests planar pyrrole, but X-ray shows puckering:

- Analysis : Compare solution (NMR) vs. solid-state (crystallography) conformations.

- Resolution : Perform variable-temperature NMR to detect dynamic effects or use NOESY to probe spatial proximity .

- Theoretical Support : Run conformational searches (e.g., Monte Carlo) to identify low-energy states .

Q. What strategies mitigate side reactions during derivatization of the chlorosulfonyl group?

- Methodology :

- Selective Activation : Use DMAP as a catalyst to enhance reactivity with amines while suppressing hydrolysis .

- Protection/Deprotection : Temporarily protect the ester group with TMSCl before sulfonamide formation .

- Kinetic Control : Maintain low temperatures (–78°C) during lithiation to avoid ring-opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.